molecular formula C21H22Cl2N2O3 B289295 N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide

N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide

Cat. No. B289295
M. Wt: 421.3 g/mol
InChI Key: WLUWWCKKHGUFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various neurological disorders.

Mechanism of Action

N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a small molecule inhibitor that targets specific enzymes or receptors involved in the pathophysiology of various neurological disorders. The exact mechanism of action of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide depends on the specific target it is designed to inhibit. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide inhibits the activity of beta-secretase, which reduces the production of amyloid-beta peptides. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of dopamine receptors, which enhances the release of dopamine and improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide modulates the activity of glutamate receptors, which improves cognitive function.
Biochemical and Physiological Effects:
N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to have various biochemical and physiological effects in preclinical models. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide reduces the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide enhances the release of dopamine, which improves motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide improves cognitive function by modulating the activity of glutamate receptors.

Advantages and Limitations for Lab Experiments

N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its bioavailability and brain penetration. Another potential direction is the identification of new targets for N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide as a therapeutic agent for clinical use requires further preclinical and clinical studies to evaluate its safety and efficacy.
In conclusion, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide is a novel small molecule inhibitor that has shown promising results for the treatment of various neurological disorders. Its mechanism of action involves targeting specific enzymes or receptors involved in the pathophysiology of these disorders. Further research is needed to optimize its pharmacokinetic properties, identify new targets, and evaluate its safety and efficacy for clinical use.

Synthesis Methods

The synthesis of N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-methoxybenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperidine-1-carboxylic acid to yield the final product. The purity of the compound is ensured by column chromatography and recrystallization.

Scientific Research Applications

N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are the major constituents of amyloid plaques in the brain. In Parkinson's disease, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of motor function. In schizophrenia, N-{2,4-dichloro-6-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-methoxybenzamide has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of cognitive function.

properties

Molecular Formula

C21H22Cl2N2O3

Molecular Weight

421.3 g/mol

IUPAC Name

N-[2,4-dichloro-6-(4-methylpiperidine-1-carbonyl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C21H22Cl2N2O3/c1-13-7-9-25(10-8-13)21(27)17-11-15(22)12-18(23)19(17)24-20(26)14-3-5-16(28-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3,(H,24,26)

InChI Key

WLUWWCKKHGUFHY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC(=C2NC(=O)C3=CC=C(C=C3)OC)Cl)Cl

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.